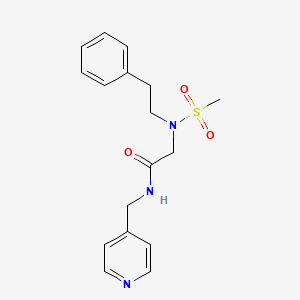

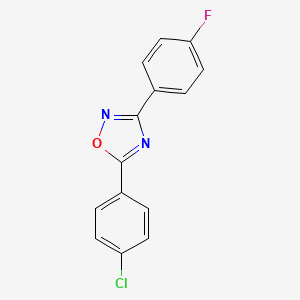

![molecular formula C18H20N2O3S B5717456 N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

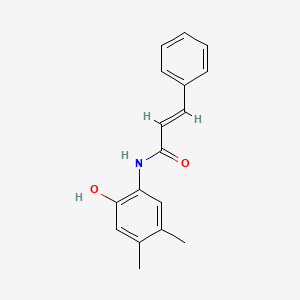

“N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” is a chemical compound. It’s also known as “Saflufenacil Metabolite M800H35” and has an empirical formula of C11H14ClFN4O4S . It’s also related to "N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide".

Synthesis Analysis

The synthesis of similar compounds often involves a two-step synthetic route. For example, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .Applications De Recherche Scientifique

Glucokinase Activation

Benzamide derivatives, including “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, have been studied as potential glucokinase activators . Glucokinase plays a key role in carbohydrate metabolism and the regulation of glucose homeostasis. Therefore, these compounds could have potential applications in the treatment of diabetes .

Treatment of Gastroesophageal Reflux Disease

Some benzamide derivatives have been used in the treatment of gastroesophageal reflux disease . Although “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” has not been specifically studied for this application, its structural similarity to these compounds suggests potential efficacy .

Inhibition of Hepatitis B Virus Nucleocapsid Assembly

Benzamide derivatives have been found to inhibit the assembly of hepatitis B virus nucleocapsids . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could potentially be used in antiviral therapies .

Anti-inflammatory Activity

Nitro benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity . Given the structural similarities, “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” may also possess anti-inflammatory properties .

Antimicrobial and Antibiofilm Actions

The compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine”, which shares a similar structure with “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could also have potential applications in this area .

Antioxidant Effect

The same compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” has also demonstrated antioxidant effects . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” might also possess antioxidant properties .

Propriétés

IUPAC Name |

4-(benzenesulfonamido)-N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-15-6-4-5-7-15)14-10-12-16(13-11-14)20-24(22,23)17-8-2-1-3-9-17/h1-3,8-13,15,20H,4-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTPAANCAZYQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

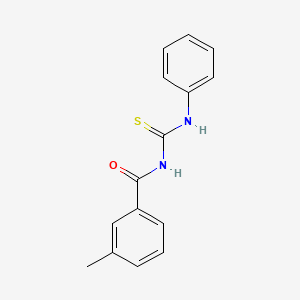

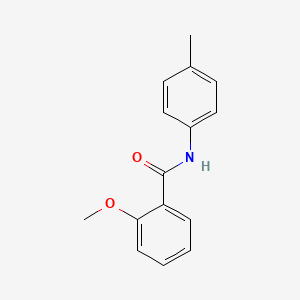

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

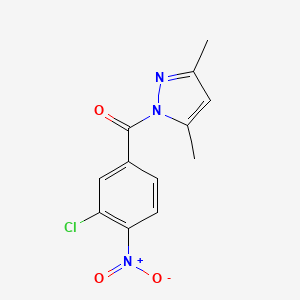

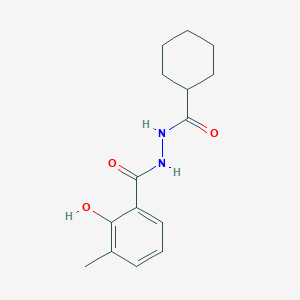

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)

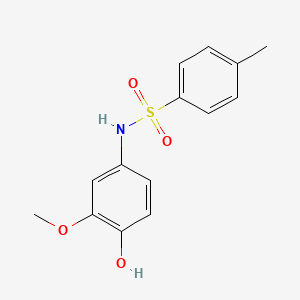

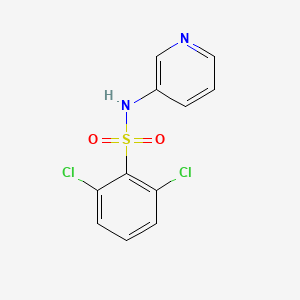

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)